Docosanoic acid, triacontyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanoic acid, triacontyl ester is a chemical compound with the molecular formula C52H104O2. It is an ester formed from docosanoic acid and triacontanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docosanoic acid, triacontyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Docosanoic acid+TriacontanolCatalystDocosanoic acid, triacontyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using macroporous acid catalysts. These catalysts enable the direct esterification of carboxylic acids and alcohols at moderate temperatures (50-80°C) without the need for water removal, resulting in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic acid, triacontyl ester primarily undergoes hydrolysis, a reaction where the ester is cleaved back into the carboxylic acid and alcohol in the presence of water and a strong acid or base. This reaction is the reverse of esterification.
Common Reagents and Conditions
Hydrolysis: Requires water and a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, specific conditions and reagents can facilitate these reactions.
Major Products
Hydrolysis: Docosanoic acid and triacontanol.
Oxidation and Reduction: Depending on the reagents and conditions, various intermediate products may be formed.
Wissenschaftliche Forschungsanwendungen
Docosanoic acid, triacontyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and cell membrane structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its unique chemical properties
Wirkmechanismus
The mechanism by which docosanoic acid, triacontyl ester exerts its effects involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases, releasing docosanoic acid and triacontanol, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic acid, docosyl ester: Another ester of docosanoic acid, but with docosanol instead of triacontanol.
Triacontyl hexadecanoate: An ester formed from hexadecanoic acid and triacontanol, commonly found in natural waxes.
Uniqueness
Docosanoic acid, triacontyl ester is unique due to its long-chain alcohol (triacontanol) component, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high molecular weight esters with specific melting points and solubility characteristics.
Eigenschaften
CAS-Nummer |
80252-39-7 |
---|---|
Molekularformel |
C52H104O2 |
Molekulargewicht |
761.4 g/mol |
IUPAC-Name |
triacontyl docosanoate |
InChI |
InChI=1S/C52H104O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-54-52(53)50-48-46-44-42-40-38-36-34-32-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3 |
InChI-Schlüssel |
HGUFFVLRURPLNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.